Erdosteine is classified as a thiol derivative and belongs to the group of mucolytics. It is synthesized from D,L-homocysteine thiolactone and other chemical precursors. The compound is recognized for its ability to modify mucus structure and enhance mucociliary clearance.
The synthesis of erdosteine involves several chemical reactions that can be carried out under specific conditions to achieve high purity and yield. One notable method includes:
Erdosteine has a specific molecular structure characterized by its thiol group, which contributes to its biological activity. The molecular formula for erdosteine is CHNOS, and its molecular weight is approximately 179.19 g/mol.
The structural representation can be described as follows:
Erdosteine undergoes various chemical reactions that are important for its activity as a mucolytic agent:
These reactions are critical in understanding how erdosteine functions at the molecular level in therapeutic applications.
Erdosteine exerts its therapeutic effects through several mechanisms:
Clinical studies have shown that erdosteine significantly improves respiratory symptoms compared to placebo treatments, indicating its effectiveness in managing chronic bronchitis .
These properties are essential for formulating erdosteine into pharmaceutical products.
Erdosteine has several applications in medicine:
Erdosteine exerts potent antioxidant effects primarily through its bioactive metabolite MET-1, which contains free sulfhydryl (thiol) groups. This metabolite demonstrates selective scavenging activity against specific reactive oxygen species. Experimental studies reveal that MET-1 interacts strongly with hypochlorous acid (HOCl) even at low concentrations (0.039 μg/ml), effectively inhibiting this potent oxidant produced by activated neutrophils during respiratory inflammation [7]. Against hydrogen peroxide (H₂O₂), significant scavenging occurs at concentrations >0.1 mg/ml of MET-1, while erdosteine itself requires higher concentrations (1 mmol/l) for similar effects [2] . Neither compound directly scavenges superoxide anion (O₂⁻), indicating specificity in their antioxidant mechanisms .
Beyond direct scavenging, erdosteine upregulates endogenous antioxidant defenses. Preclinical models demonstrate increased activity of crucial antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)—in lung tissues following erdosteine administration [2]. Concurrently, it reduces pro-oxidant enzymes like xanthine oxidase and nitric oxide synthase, thereby decreasing tissue levels of nitric oxide and other reactive nitrogen species [2] [8]. Through the Nrf-2/HO-1 pathway, erdosteine enhances cellular resilience against oxidative damage, a key mechanism in chronic respiratory diseases where glutathione depletion exacerbates tissue injury [6] [8].
Table 1: Reactive Oxygen Species Scavenging Profile of Erdosteine and MET-1
Reactive Species | Effective Concentrations | Relative Potency | Key Experimental Findings |
---|---|---|---|
Hypochlorous acid (HOCl) | MET-1: 0.039–20 μg/ml | High | 70-90% inhibition in cell-free systems [7] |
Hydrogen peroxide (H₂O₂) | MET-1: >0.1 mg/ml; Erdosteine: 1 mmol/l | Moderate | Significant reduction in oxidative bursts [2] |
Superoxide anion (O₂⁻) | Not significant | Low | No direct interaction observed |
Free radicals (general) | 2.5–20 μg/ml (MET-1) | High | Luminol-dependent chemiluminescence inhibition [7] |
Erdosteine exhibits broad anti-inflammatory activity by targeting multiple signaling pathways central to respiratory inflammation. In interleukin-1β (IL-1β)-stimulated chondrocytes—a model relevant to inflammatory cascades—erdosteine dose-dependently suppresses pro-inflammatory enzymes. At 40 μM, it reduces cyclooxygenase-2 (COX-2) by 4.3-fold and inducible nitric oxide synthase (iNOS) by 4.77-fold at the protein level [3]. This inhibition occurs through disruption of nuclear factor kappa B (NF-κB) activation, preventing P65 subunit translocation into the nucleus, thereby blocking transcription of inflammatory mediators [3] [6].
The compound also modulates mitogen-activated protein kinase (MAPK) pathways (JNK, ERK, p38), which are hyperactivated in airway inflammation [3] [8]. In viral-infected respiratory cells, erdosteine upregulates type I interferon (IFN-α/β) production while tempering excessive inflammasome activation, balancing antiviral defense and inflammation control [6]. This dual modulation is particularly relevant in COPD and viral exacerbations where cytokine storms (e.g., elevated IL-6, IL-8, TNF-α) drive tissue damage. Clinical evidence confirms reduced sputum inflammatory markers in COPD patients receiving erdosteine therapy [10].
Table 2: Anti-Inflammatory Effects on Key Mediators and Pathways
Inflammatory Component | Effect of Erdosteine | Magnitude of Modulation | Functional Outcome |
---|---|---|---|
COX-2 expression | Downregulation | 4.3-fold decrease at 40μM [3] | Reduced prostaglandin synthesis |
iNOS expression | Downregulation | 4.77-fold decrease at 40μM [3] | Decreased nitric oxide production |
NF-κB nuclear translocation | Inhibition | P65 cytoplasmic retention [3] [6] | Reduced cytokine gene transcription |
MAPK pathways (JNK, ERK, p38) | Suppressed activation | Dose-dependent inhibition [3] [8] | Decreased pro-inflammatory signaling |
Type I interferons (IFN-α/β) | Upregulation | Enhanced expression [6] | Improved antiviral defense |
Neutrophil infiltration and activation significantly contribute to respiratory tissue damage through ROS overproduction and protease release. Erdosteine's active metabolite (MET-1) effectively suppresses neutrophil oxidative bursts at clinically relevant concentrations (2.5–20 μg/ml), as measured by luminol-dependent chemiluminescence assays. This inhibition parallels the antioxidant N-acetylcysteine but with potentially enhanced potency in certain oxidative pathways [7]. The mechanism involves direct scavenging of hypochlorous acid—a major neutrophil oxidant—and modulation of intracellular redox balance [7].
Beyond oxidative modulation, erdosteine regulates apoptotic pathways amplified during inflammation. In cardiac necrosis models, it decreases caspase-3 activation and reduces TUNEL-positive cells, indicating suppression of apoptosis [8]. This occurs partly through MAPK pathway modulation and enhanced expression of cytoprotective heme oxygenase-1 (HO-1) via Nrf-2 activation [8]. In viral-infected airway cells, erdosteine prevents excessive inflammasome-mediated pyroptosis, a lytic cell death process that amplifies inflammation [6]. By maintaining cellular integrity during inflammatory stress, erdosteine limits tissue damage progression in chronic respiratory diseases.
The primary mucolytic action of erdosteine stems from its hepatic conversion to metabolites containing free sulfhydryl groups, particularly MET-1 [1] [4]. These thiol moieties undergo thiol-disulfide exchange reactions with mucin glycoproteins, breaking critical disulfide (-S-S-) bonds that maintain mucus gel structure [4] [6]. This structural disruption reduces mucus viscoelasticity, adhesivity, and viscosity. Comparative studies demonstrate erdosteine (300mg twice daily) reduces sputum adhesivity more effectively than ambroxol (30mg twice daily), facilitating expectoration [1].
The mucoregulatory effects extend beyond physical disruption. Erdosteine normalizes mucus hypersecretion by inhibiting goblet cell hyperplasia and submucosal gland hypertrophy induced by inflammatory stimuli [4] [10]. Additionally, it enhances mucociliary clearance by improving ciliary beat frequency and reducing epithelial damage [1] [6]. This dual action—reducing mucus production while improving its transport—creates a comprehensive mucokinetic effect. Notably, erdosteine's mucolytic activity synergizes with antibiotics; by decreasing mucus viscosity, it improves antibiotic penetration into bronchial secretions. Clinical studies show higher sputum amoxicillin concentrations when co-administered with erdosteine during infectious exacerbations [1].
Emerging evidence indicates erdosteine disrupts bacterial colonization through structural interference with adhesion mechanisms. Bacterial pili—helical filamentous proteins mediating attachment—rely on stabilising interactions between pilin subunits. Molecular dynamics simulations reveal that compounds disrupting subunit interactions reduce pilus elasticity and adhesion capacity [9]. Though not directly studied with erdosteine, thiol-based compounds exhibit this anti-adhesion activity by interacting with pilin proteins [4] [9].
Erdosteine's metabolites may compromise pilus integrity through two mechanisms: direct structural interference with subunit binding domains, and disruption of disulfide bonds critical for pilus assembly. This destabilization reduces bacterial adhesion to epithelial surfaces [4]. Furthermore, by altering mucus rheology, erdosteine decreases bacterial adherence to the mucus layer itself. In vitro studies demonstrate reduced biofilm formation in respiratory pathogens when exposed to erdosteine metabolites, likely through impaired bacterial aggregation and extracellular polymeric substance (EPS) matrix disruption [6] [9]. This anti-biofilm activity complements its antibiotic-potentiating effects, creating a multifaceted antimicrobial defense strategy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7